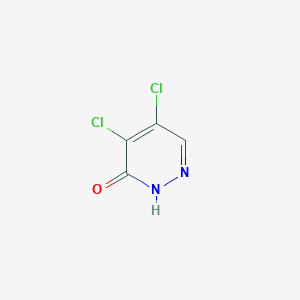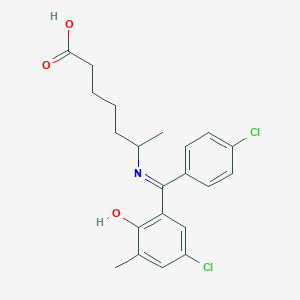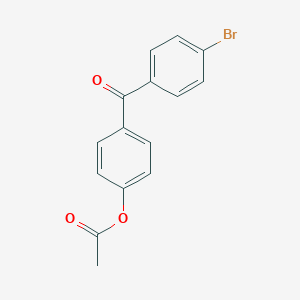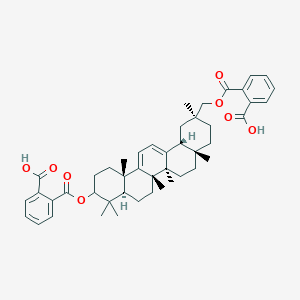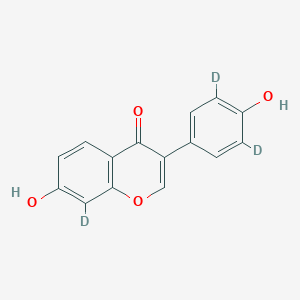
Daidzein-3',5',8-d3
描述
Daidzein-3’,5’,8-d3 is a deuterium-labeled version of daidzein, a naturally occurring isoflavone found in soy products. This compound is enhanced with deuterium atoms at specific positions, which increases its stability and may be useful for tracking and studying the metabolic pathways of daidzein through techniques like mass spectrometry .
科学研究应用
Daidzein-3’,5’,8-d3 has a wide range of scientific research applications:
Chemistry: Used in studying the metabolic pathways and stability of daidzein.
Biology: Helps in understanding the biological effects of daidzein, including its antioxidant and anti-inflammatory properties.
作用机制
Target of Action
Daidzein-3’,5’,8-d3, also referred to as 8-daidzein, is an isoflavone naturally found in plants and herbs . It belongs to the class of phytoestrogens, exhibiting estrogen-like effects . This suggests that its primary targets could be estrogen receptors, which play a crucial role in various biological processes including cardiovascular health, bone health, and cognitive function .
Mode of Action
As a phytoestrogen, it is likely to interact with estrogen receptors, mimicking the effects of estrogen in the body . This interaction can lead to changes in gene expression and cellular function, potentially contributing to its observed health benefits .
Result of Action
Research has investigated the ability of Daidzein-3’,5’,8-d3 to enhance cardiovascular health, lower osteoporosis risk, and improve cognitive function . These effects are likely the result of its interaction with estrogen receptors and the subsequent changes in cellular function .
生化分析
Biochemical Properties
Daidzein-3’,5’,8-d3 plays a significant role in biochemical reactions due to its enhanced stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, daidzein, the non-deuterated form, has been shown to inhibit aldehyde dehydrogenase-2 (ALDH-2) in isolated mitochondria . This interaction is crucial as it may be useful as an anti-alcohol agent. Additionally, daidzein-3’,5’,8-d3 can be used to study the metabolic pathways of daidzein, providing insights into its biochemical properties and interactions .
Molecular Mechanism
The molecular mechanism of daidzein-3’,5’,8-d3 involves its interaction with various biomolecules. For example, daidzein has been shown to interact with epidermal growth factor receptor tyrosine kinase (EGFR-TK) through molecular docking and molecular dynamics simulations . This interaction suggests potential anticancer activity. Additionally, daidzein induces apoptosis in breast cancer cells via the mitochondrial pathway, involving the generation of reactive oxygen species (ROS), disruption of mitochondrial transmembrane potential, and activation of caspases . Daidzein-3’,5’,8-d3 can be used to study these mechanisms in greater detail due to its enhanced stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of daidzein-3’,5’,8-d3 can change over time. Studies have shown that daidzein has several biological effects such as antioxidation, anti-inflammation, chemoprevention, and anticancer effects . The stability of daidzein-3’,5’,8-d3, enhanced by deuterium labeling, allows for more accurate tracking of these effects over time. Additionally, nano-formulations of daidzein have been developed to increase its oral bioavailability, which can impact its temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of daidzein-3’,5’,8-d3 vary with different dosages in animal models. Studies have shown that daidzein can inhibit lipopolysaccharide-induced inflammation in macrophage cell models . The dosage of daidzein-3’,5’,8-d3 can influence its effectiveness and potential toxicity. High doses may lead to adverse effects, while optimal dosages can provide therapeutic benefits. The enhanced stability of daidzein-3’,5’,8-d3 allows for more precise dosage studies.
Metabolic Pathways
Daidzein-3’,5’,8-d3 is involved in various metabolic pathways. It is first deglycosylated to large amounts of daidzein by intestinal bacteria and subsequently converted to minor amounts of methoxylated daidzein, acetylated daidzin, and hydroxylated daidzein . These metabolic pathways involve interactions with enzymes such as glucosidase and other intestinal bacteria. The enhanced stability of daidzein-3’,5’,8-d3 allows for more accurate tracking of these metabolic pathways.
Transport and Distribution
Daidzein-3’,5’,8-d3 is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The deuterium labeling of daidzein-3’,5’,8-d3 enhances its stability, allowing for more accurate studies of its transport and distribution within biological systems.
Subcellular Localization
The subcellular localization of daidzein-3’,5’,8-d3 is crucial for its activity and function. Daidzein has been shown to induce apoptosis in breast cancer cells via the mitochondrial pathway
准备方法
Synthetic Routes and Reaction Conditions
The preparation of daidzein-3’,5’,8-d3 involves the incorporation of deuterium atoms into the daidzein molecule. One common method is the enzymatic hydrolysis of daidzin in a “green” reaction medium, such as deep eutectic solvents. This method is highly efficient and environmentally friendly, achieving a maximum yield of 97.53% .
Industrial Production Methods
Industrial production of daidzein-3’,5’,8-d3 can involve the use of long-circulating liposomes prepared using ultrasonication and lipid film-hydration methods. These methods optimize the encapsulation efficiency and drug loading, making the production process more efficient .
化学反应分析
Types of Reactions
Daidzein-3’,5’,8-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to study the stability and degradation pathways of the compound.
Reduction: Reduction reactions can help in understanding the compound’s behavior under different conditions.
Substitution: Substitution reactions, especially involving deuterium, are crucial for labeling and tracking the compound in metabolic studies.
Common Reagents and Conditions
Common reagents used in these reactions include deep eutectic solvents for enzymatic hydrolysis and various catalysts for oxidation and reduction reactions. The conditions often involve controlled temperatures and pH levels to ensure high efficiency and yield .
Major Products Formed
The major products formed from these reactions include various metabolites of daidzein, such as methoxylated daidzein, acetylated daidzin, and hydroxylated daidzein .
相似化合物的比较
Similar Compounds
Daidzin: A natural isoflavone glycoside found in soy products.
Genistein: Another isoflavone with similar biological activities.
Glycitein: An isoflavone found in soy and legumes.
Uniqueness
Daidzein-3’,5’,8-d3 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable for research applications where understanding the metabolic pathways and stability of daidzein is crucial .
属性
IUPAC Name |
8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i3D,4D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSIJRDFPHDXIC-BKWFQMGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=C(C2=O)C=CC(=C3[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481999 | |
| Record name | Daidzein-3',5',8-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220930-96-1 | |
| Record name | Daidzein-3',5',8-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



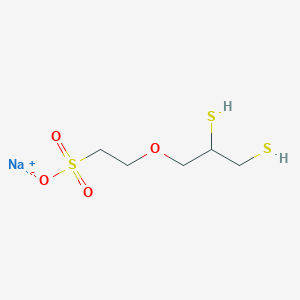

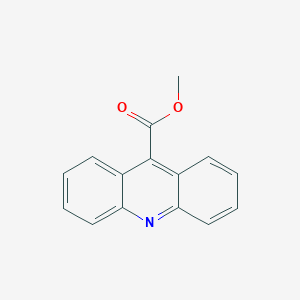
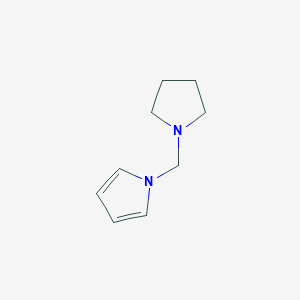

![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)
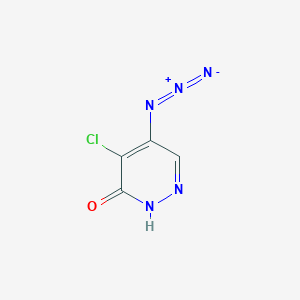
![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)
